molecular formula C20H19NO4S B2905303 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-50-8

4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2905303
CAS No.: 670271-50-8
M. Wt: 369.44
InChI Key: WMGVVOHRKYQUNZ-UHFFFAOYSA-N
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Description

4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound with a complex structure that includes methoxy groups and a biphenyl core

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study by Kim, Robertson, and Guiver (2008) discusses the synthesis and application of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cells. These membranes incorporate sulfonamide groups, which enhance their proton conductivity, making them highly effective for use in fuel cell applications. The study highlights the materials' good thermal stability, water uptake capacity, and proton and methanol transport properties, underscoring their potential in improving the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Antitumor Activities

Research by Owa et al. (2002) explores the cell-based antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that have progressed to clinical trials. This study presents sulfonamides, including derivatives of 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide, as promising compounds for cancer treatment, specifically targeting tubulin polymerization and various cancer cell lines (Owa et al., 2002).

Enzyme Inhibition for Therapeutic Applications

Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives that showed significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward oral squamous cancer cell lines. These properties suggest the compounds' potential as therapeutic agents for treating diseases associated with enzyme dysregulation, such as glaucoma and Alzheimer's disease (Ozmen Ozgun et al., 2019).

Environmental Remediation

A study by Ricken et al. (2013) investigates the degradation of sulfonamide antibiotics, including this compound, by Microbacterium sp. strain BR1. The research outlines a novel microbial strategy for eliminating sulfonamide antibiotics from the environment, which could mitigate the spread of antibiotic resistance (Ricken et al., 2013).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. One similar compound, 4-methoxybiphenyl, is considered a combustible solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps

Properties

IUPAC Name

N,4-bis(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-18-9-3-15(4-10-18)16-5-13-20(14-6-16)26(22,23)21-17-7-11-19(25-2)12-8-17/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGVVOHRKYQUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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